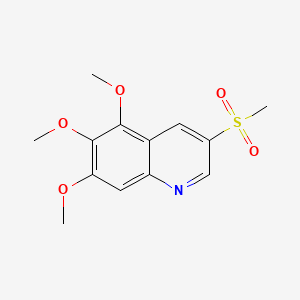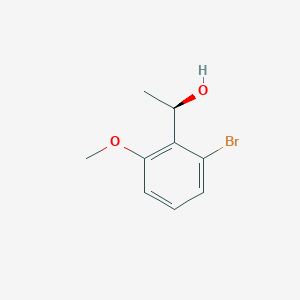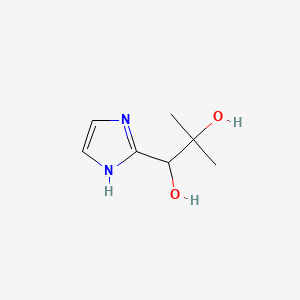
2,3-Dihydroxybenzeneacetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydroxybenzeneacetonitrile is a chemical compound with the molecular formula C8H7NO2. It is a derivative of benzeneacetonitrile, characterized by the presence of two hydroxyl groups at the 2 and 3 positions on the benzene ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydroxybenzeneacetonitrile can be achieved through several methods. One common approach involves the reaction of 2,3-dihydroxybenzaldehyde with hydroxylamine hydrochloride and sodium formate in the presence of formic acid . Another method includes the conversion of 1,3-benzodioxole-4-carbaldehyde to this compound using specific reagents and conditions .
Industrial Production Methods: Industrial production of this compound often involves the use of substituted catechol compounds as starting materials. A practical method includes the one-pot synthesis from 2,3-dialkoxy benzoic acid without isolating any intermediates . This process is advantageous due to its efficiency and cost-effectiveness.
化学反応の分析
Types of Reactions: 2,3-Dihydroxybenzeneacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted benzeneacetonitrile derivatives.
科学的研究の応用
2,3-Dihydroxybenzeneacetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of heterocyclic compounds and other complex molecules.
Industry: It is utilized in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of 2,3-Dihydroxybenzeneacetonitrile involves its interaction with specific molecular targets and pathways. For instance, it can act as a chelating agent, binding to metal ions and facilitating their removal from biological systems . The compound’s hydroxyl groups play a crucial role in its reactivity and interactions with other molecules.
Similar Compounds:
2,3-Dihydroxybenzoic acid: Shares similar hydroxyl group positioning but differs in the presence of a carboxyl group instead of a nitrile group.
2,3-Dimethoxybenzeneacetonitrile: Similar structure with methoxy groups replacing the hydroxyl groups.
Uniqueness: Its ability to undergo various chemical transformations makes it a versatile compound in research and industrial applications .
特性
分子式 |
C8H7NO2 |
|---|---|
分子量 |
149.15 g/mol |
IUPAC名 |
2-(2,3-dihydroxyphenyl)acetonitrile |
InChI |
InChI=1S/C8H7NO2/c9-5-4-6-2-1-3-7(10)8(6)11/h1-3,10-11H,4H2 |
InChIキー |
NURZSAZODHEGSV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)O)O)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[3-(4-Methylphenyl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13608032.png)


